molecular formula C11H12N2O3S B2981113 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1251699-56-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2981113
CAS No.: 1251699-56-5
M. Wt: 252.29
InChI Key: GFPHFTACXLLZLK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a synthetic small molecule featuring a 5-methylisoxazole-3-carboxamide core linked to a 2-hydroxy-2-(thiophen-3-yl)ethyl substituent. The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is substituted with a methyl group at position 5 and a carboxamide group at position 3.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-7-4-9(13-16-7)11(15)12-5-10(14)8-2-3-17-6-8/h2-4,6,10,14H,5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPHFTACXLLZLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative and the isoxazole ring. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and purity. The use of catalysts and advanced purification techniques would be essential to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide is a complex organic compound that has a variety of potential applications, especially in medicinal chemistry, due to its unique structural features. It includes an isoxazole ring, a thiophene moiety, and a carboxamide functional group. The molecular formula for this compound is C16H16N2O3SC_{16}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 334.4 g/mol.

Potential Applications

  • Medicinal Chemistry Research suggests that compounds containing isoxazole and thiophene moieties often exhibit significant biological activities. N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide may possess diverse applications in medicinal chemistry.
  • Biological Activity The compound exhibits a variety of functional groups that contribute to its potential biological activity.
  • Interaction Studies Interaction studies are essential to understand how N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide interacts with biological systems. These studies may involve:
    • Protein Binding Assays To identify target proteins and assess binding affinity.
    • Cell-Based Assays To evaluate the compound's effects on cellular function.
    • In vivo Studies To determine the compound's efficacy and safety in living organisms.

Structural Analogues and Activities

Compound NameStructural FeaturesBiological Activity
5-Methylisoxazole-3-carboxamideIsoxazole ringAntimicrobial activity
Thiophene derivativesThiophene ringAnti-inflammatory effects
4-Thiophenecarboxylic acidThiophene with carboxylic acidAnticancer properties
N-(2-hydroxyethyl)-5-methylisoxazoleSimilar backbone without thiophenePotential neuroprotective effects

The uniqueness of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide lies in its combination of both thiophene and isoxazole functionalities, which may enhance its biological activity compared to other derivatives.

Synthesis
The synthesis of N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide can be achieved through several methods:

  • Condensation Reactions Involving isoxazole and thiophene precursors.
  • Amidation Processes To form the carboxamide functional group.
  • Hydroxylation Techniques To introduce the hydroxyl group.

Mechanism of Action

The exact mechanism by which N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties/Data
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide (Target) C₁₁H₁₂N₂O₃S* ~252.3 5-methylisoxazole, thiophen-3-yl, hydroxyethyl Polarity from -OH; thiophene geometry
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide C₂₁H₂₃N₃O₂S 405.5 5-methylthiophen-2-yl, diethylaminophenyl Lipophilic diethylamino group
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide C₁₁H₁₀N₂O₃ 218.2 3-hydroxyphenyl Acute toxicity (H302, H315)
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide C₁₃H₁₇N₃O₂S 279.4 Thiophen-2-yl, dimethylamino Basic dimethylamino group
(E)-3-methyl-N-(3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide C₁₅H₁₄N₄O₂S₂ 362.4 Benzothiazole, methylthioethyl Planar benzothiazole scaffold

*Estimated based on structural analysis.

Key Observations:

The hydroxyethyl group enhances hydrophilicity compared to the dimethylamino group in , which may influence solubility and membrane permeability.

Heterocyclic Core Modifications: The benzothiazole moiety in introduces a rigid, planar structure absent in isoxazole-thiophene analogs, possibly affecting intercalation with biological targets . Diethylaminophenyl in adds significant lipophilicity, likely enhancing blood-brain barrier penetration compared to polar substituents .

Toxicity and Safety: The 3-hydroxyphenyl analog exhibits acute oral toxicity (H302) and skin irritation (H315), suggesting that phenolic groups may confer higher reactivity or metabolic instability compared to thiophene-containing analogs .

Biological Activity

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups, including a hydroxyl group, a thiophene moiety, and an isoxazole ring, which contribute to its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H13_{13}N3_{3}O3_{3}S, with a molecular weight of approximately 318.3 g/mol. The compound's structure is characterized by:

  • Isoxazole Ring : Known for its antimicrobial and anticancer properties.
  • Thiophene Moiety : Associated with anti-inflammatory effects.
  • Hydroxyl Group : Enhances solubility and biological activity compared to other derivatives.
Compound Name Structural Features Biological Activity
This compoundIsoxazole ring, Thiophene ring, Hydroxyl groupAntimicrobial, Anticancer, Anti-inflammatory

Antimicrobial Activity

Research indicates that the isoxazole derivatives exhibit significant antimicrobial properties. In studies, this compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to the structural features that facilitate interaction with bacterial cell membranes and inhibit vital processes such as protein synthesis.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the thiophene moiety enhances its interaction with cellular targets involved in cancer progression .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in mediating inflammation .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated that this compound exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
  • Anticancer Activity Assessment : In another investigation focused on anticancer properties, the compound was tested against several cancer cell lines. The findings revealed a significant reduction in cell viability at low concentrations, suggesting its potential as a therapeutic agent in oncology .

The mechanism of action of this compound involves multiple pathways:

  • Interaction with Enzymes : The isoxazole ring acts as a bioisostere for carboxylic acids, influencing binding affinity to target enzymes.
  • Modulation of Receptors : It may interact with specific receptors involved in inflammation and cancer signaling pathways, leading to altered cellular responses.

Q & A

Q. Table 1: GHS Hazard Classification (Analogous Compound)

Hazard ClassCategoryH-CodePrecautions
Acute Toxicity (Oral)4H302Avoid ingestion
Skin Irritation2H315Use gloves
Eye Irritation2AH319Wear goggles
Respiratory Irritation3H335Use ventilation

Basic: What spectroscopic methods are most effective for confirming the structural identity of this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify substituent positions. For example, the thiophene proton signals typically appear at δ 6.8–7.5 ppm, while the isoxazole methyl group resonates near δ 2.5 ppm .
  • IR Spectroscopy: Confirm functional groups: hydroxyl (-OH) stretches (~3200–3600 cm1^{-1}), amide C=O (~1650 cm1^{-1}), and isoxazole ring vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated for C12_{12}H14_{14}N2_2O3_3S: 278.07 g/mol) with ≤3 ppm error .
  • X-ray Crystallography: For unambiguous confirmation, use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and stereochemistry .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this compound?

Methodological Answer:

  • Computational Setup: Use Gaussian or ORCA software with the B3LYP hybrid functional and 6-31G(d,p) basis set. Incorporate solvent effects (e.g., ethanol) via the PCM model .
  • Key Outputs:
    • HOMO-LUMO Gap: Predict reactivity and charge transfer behavior. For thiophene-containing analogs, gaps range 3.5–4.2 eV, indicating moderate stability .
    • Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions; the hydroxyl and amide groups often act as hydrogen-bond donors .
  • Validation: Compare computed IR spectra with experimental data to assess accuracy .

Advanced: What synthetic strategies are optimal for preparing this compound, and how can reaction yields be improved?

Methodological Answer:

  • Route Design:
    • Step 1: Couple 5-methylisoxazole-3-carboxylic acid with 2-amino-2-(thiophen-3-yl)ethanol using EDCI/HOBt in DMF at 0–5°C to minimize side reactions .
    • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7) .
  • Yield Optimization:
    • Temperature Control: Maintain ≤5°C during coupling to reduce epimerization .
    • Catalysis: Add DMAP (5 mol%) to accelerate amide bond formation .
    • Solvent Choice: Use anhydrous DMF to suppress hydrolysis .

Q. Table 2: Representative Reaction Conditions

StepReagentsTemp. (°C)Yield (%)
1EDCI/HOBt, DMF0–565–70
2Column ChromatographyRT85–90 (purity)

Advanced: How should researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Assay Reproducibility:
    • Control Standardization: Use reference compounds (e.g., ampicillin for antimicrobial assays) in triplicate .
    • Cell Line Validation: Ensure mycoplasma-free cell lines for cytotoxicity studies (e.g., HepG2, MCF-7) .
  • Data Analysis:
    • Apply ANOVA with post-hoc Tukey tests to compare IC50_{50} values across studies .
    • Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to targets like GSK-3β (PDB: 1J1C) .
  • Metadata Reporting: Document solvent (DMSO concentration ≤1%), pH, and incubation time to identify confounding variables .

Advanced: What methodologies are recommended for analyzing metabolic stability of this compound?

Methodological Answer:

  • In Vitro Hepatic Microsomal Assay:
    • Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C .
    • Terminate reactions at 0, 15, 30, 60 min with ice-cold acetonitrile.
    • Quantify parent compound via LC-MS/MS (C18 column, gradient: 5–95% MeOH in 0.1% formic acid) .
  • Data Interpretation:
    • Calculate half-life (t1/2t_{1/2}) using first-order kinetics.
    • Compare with propranolol (positive control; t1/2t_{1/2} ≈ 30 min) for benchmark stability .

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